2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide
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Overview
Description
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a cyano group, a phenyl group, and a sulfanyl group, along with an acetamide moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antitumor, antiviral, anti-inflammatory, and antibacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step reactions. One common method includes the condensation of a three-carbon compound with an amidine structure in the presence of a catalyst such as sodium hydroxide or ethoxide . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions to prevent side reactions.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols); often conducted in polar solvents under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential as an enzyme inhibitor or as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity. This inhibition can lead to the disruption of critical biological processes, such as cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A pyrimidine analog used as an antitumor agent.
Capecitabine: An oral prodrug of 5-fluorouracil with improved pharmacokinetic properties.
Osimertinib: A pyrimidine-based tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of a cyano group, a phenyl group, and a sulfanyl group, along with an acetamide moiety, differentiates it from other pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
2-[(5-cyano-4-oxo-6-phenyl-1H-pyrimidin-2-yl)sulfanyl]-N-ethyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2S/c1-3-26(17-11-7-8-15(2)12-17)19(27)14-29-22-24-20(16-9-5-4-6-10-16)18(13-23)21(28)25-22/h4-12H,3,14H2,1-2H3,(H,24,25,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGFSWXGGPOYLLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC(=O)C(=C(N2)C3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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